A Technical Guide to High-Purity Famotidine-13C3 for Research Applications

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Compound of Interest						
Compound Name:	Famotidine-13C3					
Cat. No.:	B561971	Get Quote				

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity, isotopically labeled **Famotidine-13C3**. This stable isotope-labeled internal standard is critical for accurate bioanalytical quantitation in pharmacokinetic and metabolic studies.

Introduction to Famotidine and its Labeled Analogue

Famotidine is a potent histamine H2-receptor antagonist that inhibits gastric acid secretion.[1] Its therapeutic applications include the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and heartburn.[2][3] For rigorous quantitative analysis in complex biological matrices, a stable isotope-labeled internal standard such as **Famotidine-13C3** is indispensable. The incorporation of three carbon-13 atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays, without altering its chemical properties.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity **Famotidine-13C3** and related isotopically labeled analogues. The following tables summarize the available products and their key specifications to facilitate selection based on research needs.

Table 1: Commercial Suppliers of Famotidine-13C3



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Santa Cruz Biotechnology	Famotidine-13C3	1185241-48-8	C5(13C)3H15N7 O2S3	340.42[4][5]
LGC Standards (Toronto Research Chemicals)	Famotidine-13C3	1185241-48-8	C5(13C)3H15N7 O2S3	340.42
Pharmaffiliates	Famotidine-13C3	1185241-48-8	C5(13C)3H15N7 O2S3	340.42
MedChemExpres s	Famotidine-13C3	1185241-48-8	C5(13C)3H15N7 O2S3	340.42

Table 2: Quantitative Specifications of Labeled Famotidine Analogues

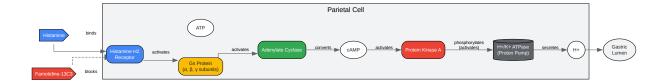


Supplier	Product Name	Chemical Purity	Isotopic Enrichment/Pu rity	Notes
Cayman Chemical	Famotidine-13C- d3	≥95% (Famotidine)	≥99% deuterated forms (d1-d3); ≤1% d0	A solid form, stable for ≥4 years at -20°C.
Simson Pharma Limited	Famotidine-13C D3	Certificate of Analysis provided	Certificate of Analysis provided	
Santa Cruz Biotechnology	Famotidine-13C3	Refer to Certificate of Analysis	Refer to Certificate of Analysis	For research use only.
LGC Standards	Famotidine-13C3	Refer to Certificate of Analysis	Refer to Certificate of Analysis	
MedChemExpres s	Famotidine- 13C,d3	Refer to Certificate of Analysis	Refer to Certificate of Analysis	
Pharmaffiliates	Famotidine-13C3	Refer to Certificate of Analysis	Refer to Certificate of Analysis	

Mechanism of Action: Histamine H2 Receptor Signaling Pathway

Famotidine exerts its pharmacological effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the Gs protein-coupled signaling cascade, leading to a reduction in intracellular cyclic AMP (cAMP) and consequently, decreased activation of the proton pump (H+/K+ ATPase), thereby reducing gastric acid secretion.





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Histamine H2 Receptor Signaling Pathway and Famotidine Action.

Experimental Protocols: Bioanalytical Quantification of Famotidine

The use of **Famotidine-13C3** as an internal standard is crucial for accurate and precise quantification of famotidine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted from published research.

Objective: To quantify the concentration of famotidine in human plasma using a validated LC-MS/MS method with **Famotidine-13C3** as an internal standard.

Materials and Reagents:

- Famotidine reference standard
- Famotidine-13C3 internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water
- Ammonium acetate
- Ammonium hydroxide
- Ethyl acetate



• Human plasma (with anticoagulant, e.g., K2-EDTA)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

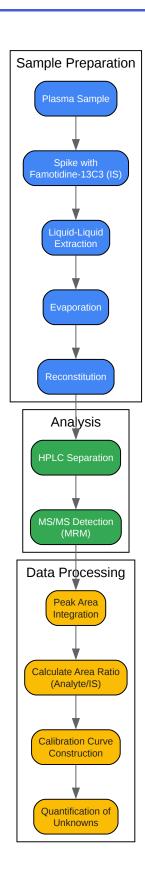
Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare individual stock solutions of famotidine and Famotidine-13C3 in a suitable solvent (e.g., 30% methanol in water).
 - Prepare serial dilutions of the famotidine stock solution to create calibration curve standards and quality control (QC) samples.
 - Prepare a working solution of the **Famotidine-13C3** internal standard.
- Sample Preparation (Liquid-Liquid Extraction):
 - Aliquot a known volume of plasma sample (e.g., 150 μL) into a microcentrifuge tube.
 - \circ Add the internal standard working solution (e.g., 15 μ L) to all samples except for the blank matrix.
 - For calibration standards and QCs, add the respective working solutions (e.g., 15 μL).
 - Alkalize the plasma samples with ammonium hydroxide.
 - Add the extraction solvent (e.g., ethyl acetate) and vortex thoroughly.
 - Centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.



- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Column: A suitable C18 or reverse-phase column (e.g., Phenomenex Synergi[™] Hydro-RP[™]).
 - Mobile Phase: A gradient elution using acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted with ammonium hydroxide).
 - Flow Rate: Optimized for the column dimensions.
 - Injection Volume: A small, consistent volume (e.g., 10 μL).
 - Mass Spectrometric Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both famotidine and Famotidine-13C3.
- Data Analysis:
 - Integrate the peak areas for both the analyte (famotidine) and the internal standard (Famotidine-13C3).
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of famotidine in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Bioanalytical Workflow for Famotidine Quantification.



Conclusion

High-purity **Famotidine-13C3** is an essential tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate data for pharmacokinetic and bioequivalence studies. This guide provides a foundational understanding of the available commercial sources, key product specifications, the mechanism of action of famotidine, and a detailed experimental protocol for its bioanalytical quantification. For specific applications, it is recommended to consult the Certificate of Analysis from the chosen supplier and to perform in-house method validation according to regulatory guidelines.

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